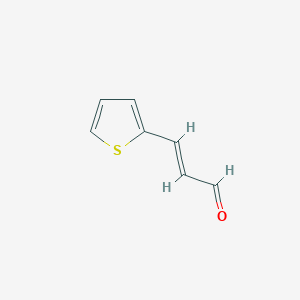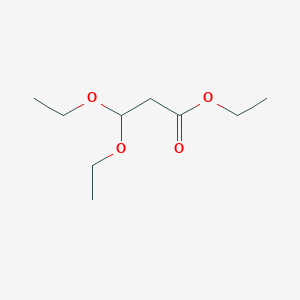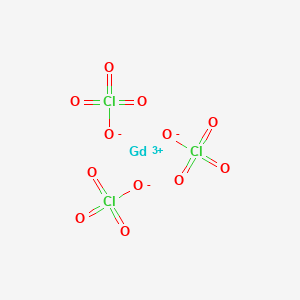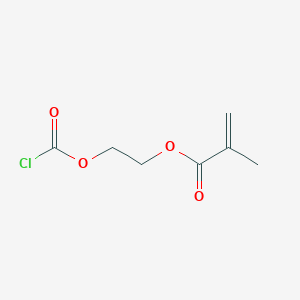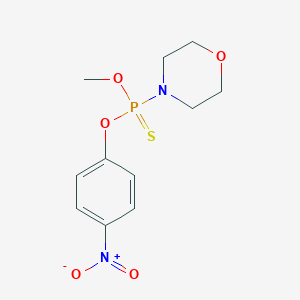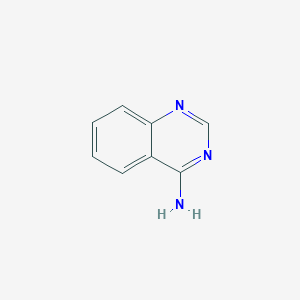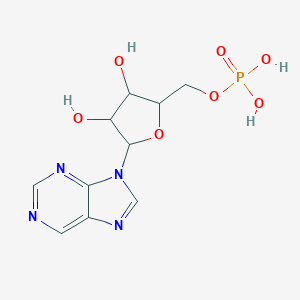
(3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine Riboside-5’-Monophosphate is a nucleotide consisting of a purine base linked to a ribose to which one monophosphate group is attached . . It plays a crucial role in various biological processes, including the synthesis of nucleic acids and energy metabolism.
Preparation Methods
Purine Riboside-5’-Monophosphate can be synthesized through the de novo biosynthesis pathway of purines . This pathway involves a sequence of ten reactions catalyzed by six enzymes, with three of these enzymes being multifunctional . The preparation of this compound can also involve the use of stable isotope incorporation to confirm fragmentation mechanisms and provide data for future fluxomic experiments . Industrial production methods may involve the crystallization or lyophilization of the sodium salt form of the compound .
Chemical Reactions Analysis
Purine Riboside-5’-Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include uridine diphosphate glycosyltransferases for conjugation with glucose . Major products formed from these reactions include different forms of purine ribonucleoside monophosphates and their derivatives .
Scientific Research Applications
Purine Riboside-5’-Monophosphate has numerous scientific research applications. It is used in the study of purine metabolism and the investigation of purinosome formation . This compound is also valuable in cancer research, enzyme inhibition studies, and the diagnosis of purine de novo synthesis disorders . Additionally, it plays a role in the formation of mixed-ligand complexes with metal ions, which can be studied using NMR spectroscopy .
Mechanism of Action
The mechanism of action of Purine Riboside-5’-Monophosphate involves its role as a nucleotide in various biochemical pathways . It acts as a substrate for enzymes involved in nucleic acid synthesis and energy metabolism . The compound’s molecular targets include ribonuclease pancreatic and other enzymes that interact with purine ribonucleoside monophosphates .
Comparison with Similar Compounds
Purine Riboside-5’-Monophosphate is similar to other purine ribonucleoside monophosphates, such as adenosine-5’-monophosphate and guanosine-5’-monophosphate . it is unique in its specific structure and the presence of a purine base linked to a ribose with one monophosphate group . Other similar compounds include cytokinin ribosides and their derivatives .
Properties
CAS No. |
13484-60-1 |
|---|---|
Molecular Formula |
C10H13N4O7P |
Molecular Weight |
332.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
MCWDCZIDTUQRHK-FDDDBJFASA-N |
SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Key on ui other cas no. |
13484-60-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




